molecular formula C15H12FN5O2 B11272205 2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11272205
M. Wt: 313.29 g/mol
InChI Key: KZQVPQJPKMDMEQ-UHFFFAOYSA-N
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Description

2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a benzamide moiety, which is a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps One common synthetic route starts with the preparation of the tetrazole ring, which can be achieved through the [3+2] cycloaddition reaction of azides with nitriles

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of microwave-assisted synthesis and flow chemistry techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The fluoro and methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides.

Scientific Research Applications

2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of both the fluoro and methoxy substituents on the benzene ring, which can enhance its chemical stability and biological activity. Additionally, the combination of the tetrazole ring and benzamide moiety provides a versatile scaffold for further chemical modifications and optimization.

Properties

Molecular Formula

C15H12FN5O2

Molecular Weight

313.29 g/mol

IUPAC Name

2-fluoro-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C15H12FN5O2/c1-23-14-7-6-10(8-13(14)21-9-17-19-20-21)18-15(22)11-4-2-3-5-12(11)16/h2-9H,1H3,(H,18,22)

InChI Key

KZQVPQJPKMDMEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)N3C=NN=N3

Origin of Product

United States

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